(N-alpha-Fmoc-O-beta-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl)-L-threonine)
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Overview
Description
N-alpha-Fmoc-O-beta-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl)-L-threonine: is a synthetic compound used primarily in peptide synthesis. It is a derivative of L-threonine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a glycosylated moiety. This compound is significant in the field of glycopeptide synthesis due to its ability to introduce glycosylated amino acids into peptides, which are crucial for studying protein-carbohydrate interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-Fmoc-O-beta-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl)-L-threonine involves multiple steps:
Protection of the Amino Group: The amino group of L-threonine is protected using the Fmoc group. This is typically achieved by reacting L-threonine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Glycosylation: The hydroxyl group of the protected threonine is glycosylated with a suitably protected galactose derivative. This step often involves the use of a glycosyl donor, such as a trichloroacetimidate, and a promoter like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Acetylation: The glycosylated product is then acetylated to protect the hydroxyl groups of the sugar moiety. This is typically done using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Automation and continuous flow techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Glycosylation: The compound can undergo further glycosylation reactions to introduce additional sugar moieties.
Acetylation/Deacetylation: The acetyl groups can be removed under acidic or basic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Glycosylation: Glycosyl donors like trichloroacetimidates and promoters like TMSOTf.
Acetylation: Acetic anhydride and pyridine.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Glycosylated Derivatives: Further glycosylation can produce more complex glycopeptides.
Deacetylated Products: Removal of acetyl groups yields free hydroxyl groups on the sugar moiety.
Scientific Research Applications
N-alpha-Fmoc-O-beta-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl)-L-threonine is widely used in:
Peptide Synthesis: Incorporation into peptides to study protein-carbohydrate interactions.
Glycopeptide Research: Understanding the role of glycosylation in protein function and stability.
Drug Development: Designing glycopeptide-based therapeutics.
Biological Studies: Investigating the effects of glycosylation on biological processes.
Mechanism of Action
The compound exerts its effects primarily through its incorporation into peptides and proteins. The glycosylated moiety can interact with carbohydrate-binding proteins, influencing protein folding, stability, and function. The Fmoc group serves as a protecting group during synthesis, ensuring selective reactions at the amino group.
Comparison with Similar Compounds
Similar Compounds
- N-alpha-Fmoc-O-beta-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl)-L-serine
- N-alpha-Fmoc-O-beta-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl)-L-threonine
Uniqueness
N-alpha-Fmoc-O-beta-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl)-L-threonine is unique due to its specific glycosylation pattern and the presence of the threonine backbone. This combination allows for the study of specific protein-carbohydrate interactions that are not possible with other glycosylated amino acids.
Properties
Molecular Formula |
C33H38N2O13 |
---|---|
Molecular Weight |
670.7 g/mol |
IUPAC Name |
(2S,3R)-3-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C33H38N2O13/c1-16(27(31(40)41)35-33(42)44-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)45-32-28(34-17(2)36)30(47-20(5)39)29(46-19(4)38)26(48-32)15-43-18(3)37/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,36)(H,35,42)(H,40,41)/t16-,26-,27+,28-,29+,30-,32?/m1/s1 |
InChI Key |
OXLCJWGAUPPZQJ-QEUXFNCLSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Origin of Product |
United States |
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